![molecular formula C9H12N6O B2582846 N-[2-(1H-咪唑-4-基)乙基]-2-(1H-1,2,4-三唑-1-基)乙酰胺 CAS No. 860648-92-6](/img/structure/B2582846.png)
N-[2-(1H-咪唑-4-基)乙基]-2-(1H-1,2,4-三唑-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
科学研究应用
杂环化合物:药物开发的基础
杂环化合物(包括咪唑和三唑)对于开发具有多种生物活性的新药至关重要。这些化合物提供结构变异,能够合成具有潜在治疗应用的新化学实体。特别是三唑,已被广泛研究其广泛的生物活性,包括抗炎、抗菌和抗肿瘤特性。针对各种生物靶点合成和评估新型三唑突出了这些化合物在药物开发中的持续兴趣 (Ferreira 等人,2013)。
合成策略和生物学意义
对 1,4-二取代 1,2,3-三唑的合成路线的探索强调了它们在药物发现、药物化学和生物共轭中的重要性。这些化合物的稳定性以及与生物靶点进行氢键和偶极-偶极相互作用的能力使它们成为药物化学中的有价值的支架。创新的合成方法,包括铜催化的叠氮化物-炔烃环加成,促进了具有生物活性的 1,2,3-三唑的开发,进一步强调了这些杂环在治疗应用中的重要性 (Kaushik 等人,2019)。
咪唑在抗真菌和抗癌研究中的应用
咪唑类抗真菌药,包括克霉唑、伊曲康唑和酮康唑等化合物,已在癌症治疗中显示出潜力。这些药物会破坏糖酵解途径,阻断 Ca2+ 内流,并抑制 CYP450 酶,这些机制有助于其抗肿瘤活性。将这些抗真菌药重新用于癌症治疗,特别是在克服耐药性和增强药物疗效方面,突出了咪唑衍生物在应对复杂健康挑战中的多功能性 (Yardimci,2020)。
抗氧化能力和化学反应性
ABTS/PP 脱色测定法评估抗氧化能力的研究揭示了特定的反应,包括偶联,这些反应有助于化合物的总抗氧化能力。这项研究强调了了解杂环化合物(包括咪唑和三唑)的化学反应性和潜在健康益处对于开发新型抗氧化剂的重要性 (Ilyasov 等人,2020)。
作用机制
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets . Without specific information on “N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties
属性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUMCCOFWWJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。